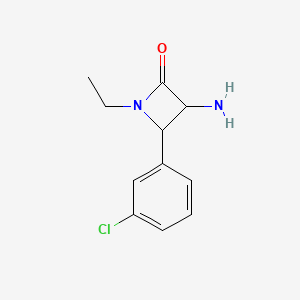

3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one

CAS No.:

Cat. No.: VC15962449

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O |

|---|---|

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 3-amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one |

| Standard InChI | InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3 |

| Standard InChI Key | NXIYHXGQDZAUOL-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(C(C1=O)N)C2=CC(=CC=C2)Cl |

Introduction

3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one is a synthetic compound belonging to the class of azetidine derivatives. It features a four-membered saturated heterocyclic ring containing one nitrogen atom, with an amino group and a chlorophenyl substituent attached to the ring. This unique structure contributes to its potential therapeutic applications in medicinal chemistry and drug development.

Synthesis

The synthesis of 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one typically involves multi-step organic reactions. A common approach includes the introduction of amino and chlorophenyl groups through controlled chemical reactions. These methods allow for the controlled synthesis of the target compound while enabling modifications to enhance yield and purity.

Biological Activities and Potential Applications

Research indicates that compounds similar to 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino and chlorophenyl groups may contribute to these effects by interacting with biological targets such as enzymes and receptors.

| Compound | Structure | Key Properties |

|---|---|---|

| 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one | Four-membered azetidine ring with amino and chlorophenyl groups | Potential antimicrobial, anti-inflammatory, and anticancer activities |

| 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one | Similar azetidine structure with different substituents | Antimicrobial activity |

| 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one | Variations in the position of the chlorine atom | Anticancer properties |

Mechanism of Action and Therapeutic Potential

The mechanism of action for 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one is not fully elucidated but is believed to involve interactions with specific biological targets. Preliminary studies suggest that modifications on the azetidine ring can significantly alter its binding affinity and selectivity towards targets, impacting its therapeutic potential.

Future Research Directions

Further research is needed to fully explore the therapeutic potential of 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one. This includes detailed studies on its pharmacokinetics, toxicity, and efficacy in various disease models. Additionally, modifications to the compound's structure could enhance its stability, solubility, and bioavailability, which are crucial for pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume